molecular formula C12H12N2O2 B1266158 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1141-70-4

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1266158
CAS RN: 1141-70-4
M. Wt: 216.24 g/mol
InChI Key: JJADNHRPPVETTB-UHFFFAOYSA-N
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Description

“1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is related to 3-Methylpyrazole-5-carboxylic acid, which is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid”, has been a topic of interest in many research studies . One common method involves a radical addition followed by intramolecular cyclization . This process affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid” can be represented by the SMILES string Cc1cc(C(O)=O)n(Cc2ccccc2)n1 . The InChI representation is InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid” include a molecular weight of 216.24 g/mol . It is a solid substance with a melting point of 153-158 °C . Its exact mass and monoisotopic mass are 216.089877630 g/mol .

Safety and Hazards

“1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid” may cause serious eye irritation and respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions for “1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid” and related compounds could involve further exploration of their synthesis methods and pharmacological properties . Given their potential as D-amino acid oxidase inhibitors, these compounds could be of interest in the development of new therapeutic agents .

Mechanism of Action

Target of Action

A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia.

Mode of Action

Based on its structural similarity to 3-methylpyrazole-5-carboxylic acid, it may also act as an inhibitor of dao . Inhibitors typically work by binding to the active site of the enzyme, preventing the substrate from interacting with the enzyme and thus blocking the enzyme’s activity.

Biochemical Pathways

If it acts as a dao inhibitor like its structurally similar compound, it could affect the metabolism of d-amino acids . This could potentially lead to an accumulation of D-amino acids and a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of the DAO-catalyzed reaction.

Result of Action

If it acts as a dao inhibitor, it could potentially protect dao cells from oxidative stress induced by d-serine , as is the case with 3-Methylpyrazole-5-carboxylic acid.

properties

IUPAC Name

2-benzyl-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJADNHRPPVETTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150655
Record name Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

1141-70-4
Record name Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
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